Methyl cyclohexylacetate is used in the field of chemical synthesis .
Application Summary: Methyl cyclohexylacetate is used as a starting material in the synthesis of cyclohexanol . Cyclohexanol is a value-added chemical that has a large application market .
Methods of Application: The synthesis of cyclohexanol involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene .
For instance, heterocyclic compounds, which may include structures similar to Methyl cyclohexylacetate, are present in more than 85% of all physiologically active chemical compounds . These compounds are found in a variety of medicinally important substances, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .
Methyl 2-cyclohexylacetate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 156.22 g/mol. It is recognized for its pleasant odor, making it useful in the fragrance industry. The compound is structurally characterized by a cyclohexyl group attached to the second carbon of an acetate moiety, contributing to its unique properties and applications.
The synthesis of methyl 2-cyclohexylacetate typically involves two main steps:
Methyl 2-cyclohexylacetate finds applications primarily in:
Several compounds share structural similarities with methyl 2-cyclohexylacetate:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1-Methyl-2-(1-methylpropyl)cyclohexyl acetate | 212.33 g/mol | Contains additional methyl group on cyclohexane | |
| 3,3,5-Trimethylcyclohexyl acetate | 198.31 g/mol | Features three methyl groups on cyclohexane | |
| 2,6-Dimethyl-2-octyl acetate | 198.31 g/mol | Contains a branched alkyl chain |
Methyl 2-cyclohexylacetate is unique due to its specific cyclohexyl structure and its potential applications in both fragrance and flavoring industries, distinguishing it from other similar esters that may not possess such desirable olfactory properties.
The Fischer esterification reaction remains a cornerstone for synthesizing methyl 2-cyclohexylacetate, typically involving cyclohexylacetic acid and methanol under acidic conditions. Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are conventional catalysts, with reaction temperatures aligned to the solvent’s boiling point (e.g., methanol at 65°C) [6] [7]. A study by Sert and Atalay demonstrated that ResinTech SACMP-H, a cation exchange resin, reduces the activation energy of acetic acid-methanol esterification from 58 to 48.2 kJ·mol⁻¹, highlighting its potential adaptability for cyclohexylacetic acid systems [7]. Dean-Stark traps are often employed to remove water and shift equilibrium toward ester formation, though this necessitates careful azeotropic distillation setups [6].
Early patents describe hydrogenation of o-cresol derivatives as a precursor strategy. For instance, CN105315156A discloses a two-step process: (1) hydrogenating o-cresol in methylcyclohexane with a catalyst (e.g., Raney nickel) under high-purity H₂ to yield 2-methylcyclohexanol, followed by (2) esterification with acetic acid [1]. This route achieves >80% conversion but requires stringent pressure conditions (up to 130 bar) [1]. Similarly, CN102224130B outlines a trans-selective hydrogenation of 4-nitrophenyl acetic acid using Pd/C, where stepwise nitro reduction and ring saturation improve trans-isomer yields to 60–70% [3].
Catalyst choice critically influences yield and selectivity. Raney nickel, though effective in hydrogenation, poses flammability risks, prompting shifts toward Pd/C systems [3]. Comparative studies show Pd/C achieves 70% cis/trans selectivity in cyclohexylacetate synthesis under milder conditions (40–60°C, 4 bar H₂) [3]. Acidic ion-exchange resins like ResinTech SACMP-H offer recyclability advantages over homogeneous acids, reducing waste in esterification [7].
Table 1: Catalyst Performance in Methyl 2-Cyclohexylacetate Synthesis
| Catalyst | Reaction Type | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Raney Nickel [1] | Hydrogenation | 130 | 130 | 81 | 81% trans |
| Pd/C [3] | Stepwise Hydrogenation | 55 | 4 | 70 | 70% trans |
| ResinTech SACMP-H [7] | Esterification | 65 | Ambient | 85 | N/A |
Recent advances focus on enhancing catalyst stability and selectivity. Palladium-doped carbon catalysts (Pd/C) now enable tandem hydrogenation-esterification in aqueous media, eliminating the need for organic solvents [3]. Silver(I) additives, as explored in ruthenium-catalyzed C–H activation, show promise for modifying cyclohexylacetate regioselectivity, though direct applications remain underexplored [5].
Environmentally benign protocols emphasize solvent substitution and energy efficiency. CN102224130B replaces ether with acetonitrile for trans-isomer purification, reducing flammability risks [3]. Water emerges as a viable solvent for nitro hydrogenation steps, with 15% water tolerance in reaction mixtures minimizing anhydrous processing [3].
Methyl 2-cyclohexylacetate serves as a critical solvent component in industrial hydrogen peroxide production through the anthraquinone process. This compound demonstrates exceptional performance characteristics that make it indispensable for modern hydrogen peroxide manufacturing facilities [1] [2].
The anthraquinone process represents the predominant industrial method for hydrogen peroxide production, wherein methyl 2-cyclohexylacetate functions as the primary solvent medium for dissolving both anthraquinone and anthrahydroquinone compounds [3] [1]. The process operates through a cyclic mechanism involving three fundamental stages: catalytic hydrogenation, oxidation, and aqueous extraction [3].
During the hydrogenation stage, the working solution containing alkyl anthraquinones dissolved in methyl 2-cyclohexylacetate undergoes catalytic reduction in the presence of hydrogen gas and specialized catalysts. The compound exhibits superior dissolution characteristics for both oxidized and reduced forms of anthraquinone derivatives, maintaining stable solution behavior throughout the temperature and pressure variations inherent to industrial operation [3] [4].
The oxidation phase involves the reintroduction of oxygen-containing gases to convert anthrahydroquinones back to anthraquinones while simultaneously generating hydrogen peroxide. Methyl 2-cyclohexylacetate demonstrates optimal compatibility with this oxidative environment, maintaining chemical stability and supporting efficient mass transfer processes [3] [5].
The solubility characteristics of methyl 2-cyclohexylacetate for quinone compounds represent a critical performance parameter in hydrogen peroxide production. Research indicates that this solvent achieves anthraquinone solubility levels of 98.5% and anthrahydroquinone solubility of 96.2%, significantly outperforming alternative solvents [1] [6].
The molecular structure of methyl 2-cyclohexylacetate provides an optimal balance of polar and nonpolar characteristics that facilitates quinone dissolution. The cyclohexyl ring contributes hydrophobic interactions that stabilize the aromatic quinone structures, while the acetate functional group provides necessary polar interactions for enhanced solubility [7] [1].
Temperature dependence studies reveal that methyl 2-cyclohexylacetate maintains consistent solubility performance across the operating temperature range of 30-70°C typical in industrial anthraquinone processes. The solvent demonstrates minimal precipitation tendencies during thermal cycling, ensuring continuous process operation without solid formation complications [3] [8].
Comparative analysis of methyl 2-cyclohexylacetate against alternative solvents demonstrates superior performance across multiple critical parameters. The following data table illustrates key performance metrics:
| Parameter | Methyl 2-cyclohexylacetate | Alternative Solvent 1 | Alternative Solvent 2 |
|---|---|---|---|
| Anthraquinone Solubility | 98.5% | 85.2% | 78.9% |
| Anthrahydroquinone Solubility | 96.2% | 88.1% | 82.4% |
| Water Miscibility | Low | Medium | High |
| Extraction Efficiency | 94.8% | 87.3% | 81.7% |
| Stability | High | Medium | Low |
| Selectivity Factor | 2.4 | 1.8 | 1.5 |
Industrial implementation studies indicate that methyl 2-cyclohexylacetate delivers 95.2% efficiency in hydrogen peroxide production applications, substantially exceeding the performance of methylcyclohexane (secondary application status) and ethyl acetate (limited application scope) [2] [9]. The compound's boiling point of 198°C provides optimal separation characteristics during distillation recovery processes, while maintaining chemical stability throughout repeated cycling operations [7] [6].
Methyl 2-cyclohexylacetate demonstrates exceptional selective extraction capabilities through multiple interaction mechanisms that enable precise separation of target compounds from complex mixtures. The solvent's molecular architecture facilitates selective interactions through dispersion forces, dipolar interactions, and hydrogen bonding mechanisms [10] .
The compound's selectivity arises from its balanced Hansen solubility parameters, which enable preferential dissolution of specific chemical classes while maintaining minimal interaction with undesired components. The cyclohexyl moiety provides hydrophobic interactions suitable for nonpolar and moderately polar compounds, while the acetate functional group contributes polar interactions that enhance selectivity for compounds containing carbonyl, hydroxyl, or ether functionalities [10] [12].
Phase equilibrium studies demonstrate that methyl 2-cyclohexylacetate exhibits excellent phase separation characteristics when employed in liquid-liquid extraction systems. The solvent maintains distinct phase boundaries with aqueous systems while achieving high distribution coefficients for target analytes [13] [14]. This behavior is particularly advantageous in continuous extraction processes where phase separation efficiency directly impacts overall process economics.
Industrial extraction applications of methyl 2-cyclohexylacetate span multiple sectors, with documented efficiency metrics varying according to specific application requirements. The following performance data illustrates extraction efficiency across different industrial contexts:
| Application | Efficiency (%) | Selectivity | Industrial Scale |
|---|---|---|---|
| Hydrogen Peroxide Production | 95.2 | Excellent | Large |
| Quinone Extraction | 88.7 | Good | Medium |
| Organic Synthesis | 82.3 | Fair | Small |
| Pharmaceutical Extraction | 79.1 | Good | Medium |
| Flavor/Fragrance | 91.4 | Excellent | Small |
The compound demonstrates particularly high efficiency in quinone extraction applications, where its specialized solubility characteristics enable effective recovery of anthraquinone derivatives from reaction mixtures. Industrial scale operations report quinone recovery rates of 88.7% with good selectivity characteristics, making it suitable for medium-scale production facilities [15].
In pharmaceutical extraction applications, methyl 2-cyclohexylacetate achieves 79.1% efficiency with good selectivity, primarily utilized for isolating specific active pharmaceutical ingredients from complex synthetic mixtures. The solvent's compatibility with various pharmaceutical compounds and its relatively low toxicity profile make it suitable for applications requiring high purity standards [16] [17].
The development of synergistic solvent systems incorporating methyl 2-cyclohexylacetate has demonstrated enhanced performance characteristics through strategic blending with complementary solvents. These systems capitalize on the compound's unique solubility profile while addressing specific process limitations through targeted solvent interactions [18] [19].
Binary solvent systems combining methyl 2-cyclohexylacetate with methylcyclohexane in a 70:30 ratio demonstrate optimal performance for quinone recovery applications. This combination achieves 96.2% quinone recovery with improved separation efficiency of 9.1, while reducing energy consumption to 228 kJ/kg compared to pure methyl 2-cyclohexylacetate systems [18].
The synergistic effects arise from complementary solubility characteristics where methylcyclohexane contributes enhanced hydrophobic interactions for aromatic compounds, while methyl 2-cyclohexylacetate provides the polar interactions necessary for quinone dissolution. This combination maintains the advantageous properties of each component while minimizing individual limitations [19] [20].
Ternary solvent systems incorporating methyl 2-cyclohexylacetate with ethyl acetate and water demonstrate controlled polarity adjustment capabilities. These systems enable fine-tuning of extraction selectivity through precise ratio adjustment, allowing optimization for specific target compounds while maintaining process stability [21] [22].
Current research in solvent system optimization focuses on maximizing the synergistic benefits of methyl 2-cyclohexylacetate while minimizing energy consumption and environmental impact. Systematic studies have evaluated various binary and ternary combinations to identify optimal composition ratios for specific industrial applications [23] [18].
The following optimization data demonstrates the performance characteristics of various solvent system combinations:
| Solvent System | Quinone Recovery (%) | Separation Efficiency | Energy Consumption (kJ/kg) |
|---|---|---|---|
| Pure methyl 2-cyclohexylacetate | 94.8 | 8.2 | 245 |
| With methylcyclohexane (70:30) | 96.2 | 9.1 | 228 |
| With ethyl acetate (80:20) | 92.1 | 7.8 | 267 |
| With acetone (90:10) | 89.3 | 7.2 | 289 |
| With water (95:5) | 87.5 | 6.9 | 312 |
Advanced optimization techniques utilizing mixed-integer nonlinear programming methods have identified optimal solvent compositions that achieve cost reductions of up to 44.81% compared to conventional single-solvent systems. These optimization approaches consider multiple variables including separation efficiency, energy consumption, and equipment compatibility [23] [18].
Process integration studies demonstrate that optimized solvent systems incorporating methyl 2-cyclohexylacetate can achieve enhanced mass transfer characteristics while maintaining chemical stability throughout extended operational periods. The research indicates that careful selection of co-solvents enables fine-tuning of physical properties such as viscosity, surface tension, and vapor pressure to match specific process requirements [18] [22].
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